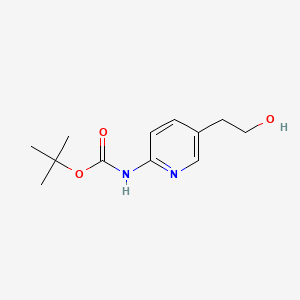

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUQUBLIBCOMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856288 | |

| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-34-4 | |

| Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate typically involves the reaction of 5-(2-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations

- Hydroxyethyl vs. Hydroxyl Groups: The target compound’s 2-hydroxyethyl group provides greater flexibility and solubility compared to rigid phenolic -OH groups in analogs like 902835-93-2 .

- Halogenated Derivatives : Chloro and bromo substitutions (e.g., 1609402-46-1, 1207175-73-2) increase molecular weight and reactivity, making them suitable for Suzuki-Miyaura couplings .

- Aldehyde Functionalization : The formyl group in 199296-40-7 enables nucleophilic additions or Schiff base formation, a feature absent in the target compound .

Biological Activity

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, with the CAS number 1260897-34-4, is a pyridine-based compound that has garnered attention in various research fields due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a protein degrader building block . This compound is known to interact with various biological targets, potentially modulating cellular pathways involved in disease processes.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that derivatives of pyridine can mitigate oxidative damage in human hepatoma cell lines .

2. Neuroprotective Effects

In neurobiological studies, pyridine derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanisms often involve the activation of survival pathways such as ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell survival and function .

3. Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on specific enzymes linked to disease processes. For example, certain studies have highlighted how similar carbamate compounds can inhibit enzymes involved in neurodegenerative diseases, suggesting a potential therapeutic role .

Case Study 1: Neuroprotective Mechanism

A study investigating the neuroprotective effects of related compounds found that treatment with these derivatives significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (tBHP). The protective effects were associated with the modulation of apoptotic markers and restoration of mitochondrial membrane potential .

Case Study 2: Antioxidant Properties

In another study, the antioxidant capacity of pyridine-based compounds was assessed using various assays measuring free radical scavenging activity. Results indicated that these compounds effectively reduced the levels of reactive oxygen species (ROS) in treated cells, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.28 g/mol |

| Purity | ≥97% |

| Antioxidant Activity | Yes |

| Neuroprotective Effects | Yes |

| Enzyme Inhibition | Potentially active |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, and what critical reaction parameters must be controlled?

- Methodological Answer: The compound is typically synthesized via multi-step protocols involving coupling reactions, carbamate protection, and functional group transformations. For example, a palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand in toluene) can introduce pyridinyl groups, followed by tert-butyl carbamate protection using Boc anhydride. Key parameters include:

- Catalyst loading : 2–5 mol% Pd₂(dba)₃ for efficient coupling .

- Temperature : Reactions often proceed at 80–110°C under inert atmosphere .

- Workup : Ethanol/water mixtures for precipitation, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate purified, and what analytical techniques validate its purity?

- Methodological Answer:

- Purification : Use flash chromatography (silica gel, hexane:EtOAc 3:1 to 1:2) or recrystallization from ethanol/water .

- Characterization :

- ¹H/¹³C NMR : Confirm regiochemistry via pyridine proton shifts (δ 8.2–8.5 ppm for H-6; δ 4.2–4.5 ppm for -CH₂OH) .

- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z ~253.3 .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer: Based on structural analogs (e.g., tert-butyl carbamates with pyridine/ethanol groups):

- GHS Hazards : Anticipate H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers distinguish this compound from structurally similar derivatives?

- Methodological Answer:

- Chromatography : HPLC with C18 column (MeCN:H₂O + 0.1% TFA) to resolve retention time differences .

- IR spectroscopy : Carbamate C=O stretch at ~1690–1710 cm⁻¹; broad -OH stretch at 3300–3500 cm⁻¹ .

Q. What are common derivatives of this compound used in medicinal chemistry?

- Methodological Answer: Derivatives often retain the pyridinyl-carbamate core with modifications:

- Halogenation : Chloro or fluoro substituents at pyridine C-4/C-6 for enhanced reactivity .

- Side-chain variations : Replacement of 2-hydroxyethyl with pivalamide or methoxy groups to tune solubility .

Advanced Research Questions

Q. How can reaction yields for tert-butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate be optimized in Pd-catalyzed couplings?

- Methodological Answer:

- Ligand screening : Test BINAP vs. XPhos for improved turnover; XPhos may enhance stability of Pd intermediates .

- Solvent effects : Compare toluene vs. dioxane; higher dielectric solvents can accelerate oxidative addition .

- Additives : Add 10 mol% Cs₂CO₃ to scavenge protons and shift equilibrium toward product .

Q. How should researchers resolve contradictions between theoretical and observed NMR spectra?

- Methodological Answer:

- Dynamic effects : Rotameric equilibria in the carbamate group can split peaks; acquire VT-NMR (variable temperature) to coalesce signals .

- DFT calculations : Use Gaussian or ORCA to simulate NMR shifts for proposed conformers and match experimental data .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : SHELXL for least-squares refinement; assign anisotropic displacement parameters to non-H atoms .

- Hydrogen bonding : Analyze O-H···N interactions between hydroxyethyl and pyridine groups using Mercury .

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

- Methodological Answer:

- pH-rate profiling : Monitor Boc deprotection by HPLC under acidic (HCl/MeOH) vs. basic (K₂CO₃/MeOH) conditions .

- Isotope labeling : Use D₂O to probe solvent participation in rate-determining steps .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer:

- DFT/MD simulations : Calculate Fukui indices to identify electrophilic centers (e.g., pyridine C-2) prone to attack .

- Solvent models : Apply SMD implicit solvation in Gaussian to compare SN1 vs. SN2 pathways in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.